Superior Potency vs. NLG-919 and Racemic Precursor
Unlike epacadostat (IDO1 IC₅₀ ≈10 nM, no TDO2 activity) or navoximod (IDO1 Kᵢ 7 nM, no TDO2 activity), IDO1‑IN‑25 provides simultaneous IDO1 and TDO2 blockade [1][2]. This dual inhibition is essential in models where TDO2 compensates for IDO1 suppression, a phenomenon documented in platinum‑resistant NSCLC [3].
| Evidence Dimension | Enzyme inhibition profile |
|---|---|
| Target Compound Data | IDO1 IC₅₀ = 0.17 μM; TDO2 IC₅₀ = 3.2 μM |
| Comparator Or Baseline | Epacadostat: IDO1 IC₅₀ ≈10 nM, TDO2 inactive; Navoximod: IDO1 Kᵢ 7 nM, TDO2 inactive |
| Quantified Difference | Unique dual inhibition; IDO1 potency ~17‑fold lower than epacadostat but paired with measurable TDO2 activity |
| Conditions | In vitro enzymatic assays (purified recombinant enzymes) |
Why This Matters
Procurement for studies requiring dual‑target engagement cannot be met by IDO1‑selective inhibitors, making IDO1‑IN‑25 a functionally distinct tool.
- [1] MedChemExpress. IDO1-IN-25 Datasheet. CAS 2841467-86-3. Accessed April 2026. View Source
- [2] MedChemExpress. Epacadostat Datasheet. CAS 1204669-37-3. Accessed April 2026. View Source
- [3] Wu C, et al. Dual inhibition of IDO1/TDO2 enhances anti‑tumor immunity in platinum‑resistant non‑small cell lung cancer. Cancer Metab. 2023;11:7. View Source
